Vortioxetine DL-lactate

Regulatory Science Pharmaceutical Formulation Salt Form Selection

Generic manufacturers require vortioxetine DL-lactate specifically for oral drop solution development; the hydrobromide salt fails regulatory approval for liquid formulations. This lactate salt enables the 20 mg/mL concentration via hydroxypropylbetadex co-formulation, delivering 1 mg vortioxetine per drop with proven bioequivalence to tablets (AUC ratio 1.06, Cmax ratio 1.01). - Regulatory-mandated salt for oral drops (EMA guidance) - Single-crystal β-form (PXRC reference for QC identity) - Supports 1 mg incremental dosing; solid-state characterized

Molecular Formula C21H28N2O3S
Molecular Weight 388.5 g/mol
CAS No. 1253056-29-9
Cat. No. B12752498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVortioxetine DL-lactate
CAS1253056-29-9
Molecular FormulaC21H28N2O3S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.CC(C(=O)O)O
InChIInChI=1S/C18H22N2S.C3H6O3/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;1-2(4)3(5)6/h3-8,13,19H,9-12H2,1-2H3;2,4H,1H3,(H,5,6)
InChIKeyKJXWEKCEAVJWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vortioxetine DL-Lactate Procurement for Oral Drop Formulation


Vortioxetine DL-lactate (CAS 1253056-29-9) is the DL-lactate salt of the multimodal serotonergic antidepressant vortioxetine, approved globally under the brand Brintellix/Trintellix. Regulatory authorities explicitly differentiate two salt forms for distinct dosage forms: vortioxetine hydrobromide is designated for immediate-release film-coated tablets (5, 10, 15, 20 mg), while vortioxetine DL-lactate is specifically assigned to the oral drop solution at a concentration of 20 mg/mL (equivalent to 1 mg vortioxetine per drop) [1]. This salt-form-to-dosage-form mapping is a regulatory product-definition criterion, not a routine interchangeability .

Why Salt Form Substitution Fails in Liquid Formulations


Vortioxetine DL-lactate is not interchangeable with vortioxetine hydrobromide at the finished dosage form level because the salt identity determines the feasible formulation platform. The hydrobromide salt is integrated into solid oral immediate-release tablets, whereas the DL-lactate salt is specifically co-formulated with hydroxypropylbetadex (hydroxypropyl-β-cyclodextrin) to achieve the 20 mg/mL concentration required for the oral drop solution [1]. Regulatory guidance explicitly treats the two salt forms as requiring separate bioequivalence pathways, confirming that a generic hydrobromide tablet cannot serve as a substitute for the lactate-based oral drop solution without dedicated bioequivalence demonstration . For procurement purposes, sourcing the incorrect salt form would result in a non-approvable product and formulation failure.

Key Differentiation Evidence vs Hydrobromide Salt


Regulatory Salt-to-Dosage Form Assignment

The European Medicines Agency assessment report for Brintellix explicitly states: 'Vortioxetine hydrobromide and Vortioxetine DL-lactate have been used to manufacture the immediate-release film-coated tablets and the oral drops respectively' [1]. This regulatory-mandated salt-form-to-dosage-form assignment is not subject to substitution; a product formulated with the wrong salt form would not correspond to the approved reference product.

Regulatory Science Pharmaceutical Formulation Salt Form Selection

Bioequivalence of Oral Drops Versus Tablets

A single-dose, open-label, crossover bioequivalence study in 26 healthy adults demonstrated that vortioxetine 20 mg/mL oral drop solution (DL-lactate) is bioequivalent to the vortioxetine 20 mg immediate-release tablet (hydrobromide) [1]. The estimated geometric mean ratio for AUC₀₋₇₂h was 1.06 (90% CI: 1.03–1.10) and for Cmax was 1.01 (90% CI: 0.97–1.05), both falling entirely within the regulatory acceptance interval of 0.80–1.25.

Bioequivalence Pharmacokinetics Oral Drop Formulation

Solubility Enhancement via Cyclodextrin Complexation

The oral drop formulation of vortioxetine DL-lactate achieves a finished-product concentration of 20 mg/mL (1 mg vortioxetine per drop) through co-formulation with hydroxypropylbetadex (hydroxypropyl-β-cyclodextrin) as a solubility-enhancing excipient [1]. The free base vortioxetine has an intrinsically low aqueous solubility of 0.04 mg/mL at 37°C [2]. The lactate salt–hydroxypropylbetadex combination overcomes this solubility barrier specifically for liquid dosage forms, whereas the hydrobromide salt is not employed in a comparable cyclodextrin-based liquid formulation.

Solubility Enhancement Cyclodextrin Complexation Oral Liquid Formulation

Single-Crystal Structure for Solid-State QC

The β-form single crystal of vortioxetine DL-lactate has been successfully cultured via acetonitrile evaporation and fully characterized by single-crystal X-ray diffraction (SXRD) [1]. The crystal structure reveals a stoichiometry of C₂₁H₂₈N₂O₃S, a molecular mass of 388.51 g/mol, a crystal density of 1.246 g/cm³, a monoclinic crystal system, and the space group P2₁/c. The DSC and PXRD patterns are in agreement with literature-reported data, providing a verifiable solid-state identity reference.

Crystal Engineering Quality Control X-ray Diffraction

Product-Specific Bioequivalence Guidance Pathways

The EMA has issued a dedicated product-specific bioequivalence guidance titled 'Vortioxetine hydrobromide / vortioxetine lactate product-specific bioequivalence guidance' . This document establishes that products containing the two different salt forms are not automatically interchangeable and must follow distinct bioequivalence demonstration pathways. The guidance covers immediate-release film-coated tablets (5–20 mg) and provides the regulatory framework for which salt form is appropriate for which dosage form, reinforcing that DL-lactate is not a drop-in substitute for hydrobromide.

Regulatory Science Generic Drug Development Bioequivalence

Vortioxetine DL-Lactate Application Scenarios


Oral Liquid Formulations for Dysphagia Patients

Vortioxetine DL-lactate is uniquely suited for oral drop solution development because the lactate salt, co-formulated with hydroxypropylbetadex, achieves the required 20 mg/mL concentration [1]. This formulation platform is not accessible with vortioxetine hydrobromide, which is restricted to solid oral tablets. The oral drop solution has demonstrated bioequivalence to tablets (AUC ratio 1.06, Cmax ratio 1.01) [2], confirming that patients unable to swallow tablets can receive equivalent systemic exposure via the lactate-based oral drops.

Gradual Dose Titration for Personalized Therapy

The oral drop solution delivers 1 mg vortioxetine per drop, enabling precise, individualized dose titration in increments as small as 1 mg [1]. This flexibility is not achievable with the fixed-dose hydrobromide tablets (5, 10, 15, 20 mg). The bioequivalence data confirm that any titrated dose from the oral drop solution produces pharmacokinetic exposure proportional to that of the reference tablet [2], supporting clinical strategies that reduce initial nausea and improve tolerability through gradual up-titration.

Bioequivalence Bridging for Generic Oral Drops

Generic manufacturers developing an oral drop solution must procure vortioxetine DL-lactate as the active pharmaceutical ingredient, because the EMA product-specific bioequivalence guidance explicitly links the lactate salt to the oral drop dosage form . The reference bioequivalence study provides the target PK parameters (AUC₀₋₇₂h ratio 1.06, Cmax ratio 1.01) that generic oral drop products must match within the 0.80–1.25 acceptance range [2]. Using the hydrobromide salt would constitute a different product and would not meet the regulatory requirements for a generic oral drop application.

Polymorph Identity Verification in API Procurement

The fully characterized single-crystal structure of β-form vortioxetine DL-lactate (monoclinic, P2₁/c, density 1.246 g/cm³) provides a definitive reference standard for solid-state identity testing [3]. Quality control laboratories can use PXRD pattern matching against the published diffractogram to confirm polymorphic identity and detect crystalline impurities upon receipt of raw material. This capability is essential for ensuring batch-to-batch consistency and avoiding polymorph-related formulation failures.

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